(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Fragment-Based Drug Discovery Aspartic Protease X-ray Crystallography

(4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS 877964-56-2) is a chiral, substituted imidazole-based primary amine with molecular formula C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol. The molecule consists of a 4-methoxyphenyl group and a 1-methyl-1H-imidazol-2-yl moiety connected through a methanamine bridge.

Molecular Formula C12H15N3O
Molecular Weight 217.272
CAS No. 877964-56-2
Cat. No. B2977516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
CAS877964-56-2
Molecular FormulaC12H15N3O
Molecular Weight217.272
Structural Identifiers
SMILESCN1C=CN=C1C(C2=CC=C(C=C2)OC)N
InChIInChI=1S/C12H15N3O/c1-15-8-7-14-12(15)11(13)9-3-5-10(16-2)6-4-9/h3-8,11H,13H2,1-2H3
InChIKeyNGFVORJRIAJDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS 877964-56-2)


(4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS 877964-56-2) is a chiral, substituted imidazole-based primary amine with molecular formula C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol [1]. The molecule consists of a 4-methoxyphenyl group and a 1-methyl-1H-imidazol-2-yl moiety connected through a methanamine bridge. It exists as a racemic mixture under this CAS number, while the (S)-enantiomer (PubChem CID 9115282) has been deposited as ligand A1CFE in the Protein Data Bank [1]. The compound is commercially available in purities of 95–98% from multiple suppliers and is primarily utilized as a building block for more complex molecules and as a fragment in structure-based drug discovery campaigns [1].

Why (4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine Cannot Be Interchanged with In-Class Analogs


Substituting (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine with simpler imidazol-2-yl-methanamine analogs is not scientifically valid because the 4-methoxyphenyl substituent and the N-methyl group on the imidazole ring each confer distinct physicochemical and recognition properties [1]. The 4-methoxyphenyl group increases both the computed logP (XLogP3-AA = 0.6) and the hydrogen bond acceptor count (HBA = 3) compared to the unsubstituted (1-methyl-1H-imidazol-2-yl)methanamine (estimated logP ≈ −0.8, HBA = 2), altering membrane permeability and target-binding profiles [1]. Furthermore, the chiral center at the methanamine carbon means that enantiomeric composition directly influences biological recognition—a factor absent in achiral analogs [2]. The (S)-enantiomer has been validated as a crystallographic fragment hit against endothiapepsin (PDB 7IEU), demonstrating that the specific substitution pattern and stereochemistry are recognized in a protein active site, whereas structurally simpler or differently substituted analogs were not among the hits in the same screening campaign [2].

Quantitative Differentiation Evidence for (4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine vs. In-Class Analogs


Crystallographic Fragment Hit Against Endothiapepsin: Validated Protein–Ligand Interaction Not Shared by Simpler Analogs

The (S)-enantiomer of (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (fragment EOS102483) was identified as a crystallographic hit against endothiapepsin in a fragment screening campaign of the 96-fragment ECBL-96 library [1]. The complex yielded a high-resolution X-ray structure (PDB 7IEU, 1.18 Å) with an R-free of 0.175 and a real-space correlation coefficient of 0.94 for the ligand, confirming unambiguous binding [1]. In contrast, structurally simpler analogs such as (1-methyl-1H-imidazol-2-yl)methanamine (lacking the 4-methoxyphenyl group) and (1H-imidazol-2-yl)methanamine (lacking both N-methyl and 4-methoxyphenyl substituents) were not among the crystallographically validated hits in the same campaign, which achieved a 31% hit rate against endothiapepsin [1]. This represents a direct head-to-head comparison within an identical experimental framework.

Fragment-Based Drug Discovery Aspartic Protease X-ray Crystallography Endothiapepsin

Physicochemical Property Differentiation: Elevated logP and Hydrogen Bond Acceptor Count vs. Unsubstituted Analog

Computed physicochemical properties from PubChem reveal that the (S)-enantiomer of the target compound possesses an XLogP3-AA of 0.6 and 3 hydrogen bond acceptors (HBA), compared to the estimated logP of approximately −0.8 and 2 HBA for the unsubstituted analog (1-methyl-1H-imidazol-2-yl)methanamine [1]. The 4-methoxyphenyl group contributes an additional aromatic ring and oxygen atom, increasing molecular weight from ~111 to 217.27 g/mol and the topological polar surface area to 53.1 Ų [1]. This logP shift of approximately +1.4 units and the additional H-bond acceptor site are meaningful for optimizing passive membrane permeability and modulating protein-binding interactions, as fragment-to-lead campaigns frequently require incremental lipophilicity increases to progress hits [2].

Physicochemical Properties LogP Hydrogen Bond Acceptors Membrane Permeability

Stereochemically Defined Enantiomer Enables Reproducible Structure-Based Design

The (S)-enantiomer of the target compound (PubChem CID 9115282) has been deposited in the PDB as ligand A1CFE with a defined chiral configuration (C@H, InChIKey: NGFVORJRIAJDAY-NSHDSACASA-N) [1]. This is in contrast to many imidazol-2-yl-methanamine analogs that are either achiral (e.g., (1-methyl-1H-imidazol-2-yl)methanamine) or available only as racemic mixtures without deposited stereochemical information [2]. In structure-based drug design, the availability of a defined enantiomer with a validated protein-bound conformation is critical: the specific (S)-configuration is the active species in the endothiapepsin co-crystal structure, and use of the racemate would introduce an inactive or differently binding (R)-enantiomer [1].

Chirality Enantiomeric Purity Structure-Based Drug Design Stereochemistry

Validated Application Scenarios for (4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine Based on Evidence


Fragment-Based Lead Discovery Against Aspartic Proteases

The compound's (S)-enantiomer is a crystallographically validated fragment hit against endothiapepsin (PDB 7IEU), providing a high-resolution (1.18 Å) structural template for structure-guided elaboration [1]. Research groups targeting aspartic proteases can use this compound as a starting point for fragment growing or merging strategies, leveraging the deposited atomic coordinates and the established synthetic tractability of the imidazole-2-methanamine scaffold [1].

Enantioselective Synthesis and Chiral Ligand Development

The defined (S)-configuration of the enantiomer (PubChem CID 9115282), confirmed by X-ray crystallography, enables its use as a chiral building block or chiral ligand precursor [1]. Unlike achiral imidazole-2-methanamine analogs, this compound can impart stereochemical control in asymmetric synthesis or in the preparation of enantiopure metal complexes for catalysis or bioinorganic studies [1].

Physicochemical Property Optimization in Fragment-to-Lead Campaigns

With a computed XLogP3 of 0.6 and 3 hydrogen bond acceptors, this compound fills a specific property niche among imidazole-containing fragments [2]. It offers higher lipophilicity and an additional H-bond acceptor compared to the unsubstituted (1-methyl-1H-imidazol-2-yl)methanamine, making it suitable for projects where incremental logP increase and additional polar interactions are required during hit expansion [2].

Quote Request

Request a Quote for (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.